1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione

Vue d'ensemble

Description

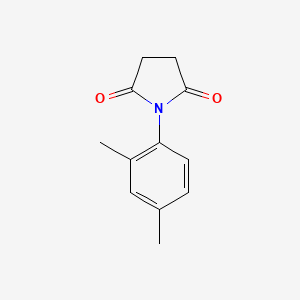

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H13NO2. It is a derivative of pyrrolidine-2,5-dione, featuring a 2,4-dimethylphenyl group attached to the nitrogen atom of the pyrrolidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the pyrrolidine-2,5-dione ring. The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione has been studied for its potential as an antitumor agent. Research indicates that derivatives of pyrrolidine-2,5-dione can inhibit specific enzymes linked to cancer progression. For instance, compounds that target Tyrosyl-DNA-phosphodiesterase 1 (TDP1) have shown promise in combination therapies for cancer treatment . The mechanism involves the inhibition of DNA repair pathways in cancer cells, leading to increased sensitivity to chemotherapeutic agents.

Case Study: TDP1 Inhibition

A study demonstrated that certain derivatives of pyrrolidine-2,5-dione exhibited IC50 values less than 5 μM against TDP1. These compounds did not show cytotoxicity against normal cell lines, suggesting a selective action against cancer cells while preserving healthy tissue .

Biological Research

Stem Cell Regulation

Research has highlighted the role of this compound in stem cell biology. It has been shown to induce self-renewal and proliferation of stem/progenitor cells while maintaining their differentiation capacity. This property is crucial for developing therapies aimed at tissue regeneration and repair .

Mechanism of Action

The compound appears to interact with key signaling pathways involved in stem cell regulation, such as Wnt and GSK3 pathways. These interactions are vital for balancing self-renewal and differentiation processes in various tissue types .

Material Science

Synthesis of Functional Materials

The unique structure of this compound makes it a valuable building block in the synthesis of functional materials. Its ability to form stable complexes with metal ions can be exploited in catalysis and materials science.

Table: Comparison of Pyrrolidine Derivatives in Material Applications

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | Antitumor agents | Selective TDP1 inhibition |

| 4-Acetyl-3-hydroxy-3-pyrroline-2-one | Material synthesis | High yield synthesis under optimized conditions |

| 5-(Substituted benzylidene) thiazolidine-2,4-dione | PTP1B inhibitors | Significant pharmacological activity |

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2,3-dione: Another pyrrolidine derivative with different substitution patterns and biological activities.

1-Phenylpyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.

3-Methylthiophen-2-yl-pyrrolidine-2,5-dione: A hybrid compound with a thiophene ring, showing anticonvulsant and antinociceptive activities.

Uniqueness

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound for various applications .

Activité Biologique

1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione, commonly referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has shown promise in therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and two carbonyl groups at the 2 and 5 positions. This unique structure contributes to its diverse biological activities.

Research indicates that compounds within the pyrrolidine-2,5-dione class can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. This pathway plays a significant role in immune regulation and tumor progression. By inhibiting IDO1, these compounds may enhance anti-tumor immunity and prevent cancer cell proliferation .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting DNA fragmentation. In vitro assays indicated that this compound effectively inhibited tumor growth in models such as MCF-7 breast cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| A549 (Lung) | 7.5 | Cell cycle arrest at G1/S phase |

| HeLa (Cervical) | 6.0 | DNA fragmentation and apoptosis induction |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial and fungal strains. A study reported that derivatives of pyrrolidine-2,5-dione showed significant activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 187 µg/ml to >1000 µg/ml .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 187 | 10.3 |

| Klebsiella pneumoniae | 220 | 10.3 |

| Staphylococcus aureus | >1000 | 4.4 |

| Aspergillus niger | 1 | 28 |

Case Studies

Recent case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:

- Case Study on Tumor Growth Inhibition : In a preclinical model using MCF-7 cells, treatment with the compound led to a significant reduction in tumor size compared to untreated controls, demonstrating its potential as a therapeutic agent against breast cancer.

- Antimicrobial Efficacy : A clinical isolate study showed that derivatives of this compound effectively inhibited growth in opportunistic pathogens such as Aspergillus niger, suggesting potential applications in treating fungal infections.

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLZWTQNECDUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CCC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321646 | |

| Record name | 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331830-63-8 | |

| Record name | 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.